



Application Notes: Elucidating Angiotensin II Function Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Angiotensin A	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin II is a potent octapeptide hormone and the primary effector of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure, cardiovascular homeostasis, and fluid balance.[1][2][3] Dysregulation of the RAS, particularly excessive Angiotensin II activity, is a key contributor to the pathophysiology of hypertension, heart failure, kidney disease, and vascular remodeling.[1][4][5] Angiotensin II exerts its effects primarily by binding to two G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R), with the AT1R mediating most of the classical pressor and pro-hypertrophic effects.[4][6]

The advent of CRISPR-Cas9 genome editing has revolutionized the study of Angiotensin II signaling.[7][8] This technology allows for precise and efficient disruption of genes encoding key components of the RAS, such as the receptors (e.g., AGTR1) or the precursor protein, angiotensinogen (AGT).[9][10][11] By creating knockout cell lines and animal models, researchers can dissect the specific contributions of these components to cellular signaling cascades and systemic pathophysiology, paving the way for novel therapeutic strategies.[12]

Note on Terminology: The term "**Angiotensin A**" is not standard in the field. This document focuses on Angiotensin II, the principal active peptide of the renin-angiotensin system.



Principle of the Application

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[7][13] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, repairs this break. This process frequently introduces small insertions or deletions (indels), leading to frameshift mutations and the generation of a non-functional protein—effectively knocking out the target gene.[7] This method can be applied to knockout the AGTR1 gene in cell culture to study its role in signaling pathways or in animal models to investigate its systemic effects on cardiovascular and metabolic health.[9][14]

Key Applications & Results Knockout of AT1a Receptor in Animal Models to Study Cardiovascular and Metabolic Function

CRISPR-Cas9 has been successfully used to generate systemic knockouts of the AT1a receptor (Agtr1a), the primary AT1R subtype in rodents, to study its role in diet-induced obesity and cardiac dysfunction.[9][12][15]

Summary of Findings:

- Amelioration of Cardiac Dysfunction: In rats fed a high-fat diet (HFD), AT1aR knockout prevented the decrease in cardiac function (left ventricular ejection fraction and fractional shortening) seen in wild-type animals.[9]
- Improved Metabolic Profile: AT1aR knockout rats on an HFD showed significantly lower body weight, reduced fasting blood glucose, improved glucose tolerance, and a healthier serum lipid profile compared to their wild-type counterparts.[9][12][16]
- Mechanism of Action: The metabolic benefits were linked to increased lipolysis in adipose tissue, mediated by the cAMP/PKA signaling pathway, which is normally inhibited by Angiotensin II signaling through the AT1R.[12][16]

Quantitative Data from AT1aR Knockout Rat Studies



Parameter	Group	Result	Change vs. WT-HFD	Reference
Cardiac Function				
LVEF (%)	WT-HFD	65.1 ± 2.3	-	[9]
AT1aR-/HFD	78.4 ± 3.1	↑ 20.4%	[9]	
LVFS (%)	WT-HFD	32.7 ± 1.8	-	[9]
AT1aR-/HFD	43.5 ± 2.5	↑ 33.0%	[9]	
Metabolic Parameters				
Body Weight (g)	WT-HFD	680 ± 15	-	[9]
AT1aR-/HFD	595 ± 12	↓ 12.5%	[9]	
Fasting Blood Glucose (mmol/L)	WT-HFD	8.1 ± 0.4	-	[9]
AT1aR-/HFD	6.2 ± 0.3	↓ 23.5%	[9]	
Serum Triglycerides (mmol/L)	WT-HFD	1.8 ± 0.2	-	[16]
AT1aR-/HFD	1.1 ± 0.1	↓ 38.9%	[16]	

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; WT: Wild-Type; HFD: High-Fat Diet.

Disruption of Angiotensinogen (AGT) Gene in the Liver to Control Hypertension

Researchers have used an AAV-delivered CRISPR-Cas9 system to specifically edit the AGT gene in the liver of spontaneously hypertensive rats (SHR), a well-established model of hypertension.[10][11]



Summary of Findings:

- Sustained Blood Pressure Reduction: A single administration of the CRISPR-Cas9 system targeting hepatic AGT resulted in a significant and sustained reduction in blood pressure for up to one year.[11]
- Reduced Circulating AGT: The gene editing led to a ~40% decrease in hepatic AGT expression and a corresponding ~30% reduction in circulating AGT levels.[11]

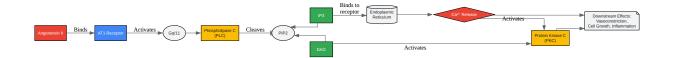
Quantitative Data from Hepatic AGT Editing in Hypertensive Rats

Parameter	Group	Result	Change vs. Control	Reference
Systolic Blood Pressure (mmHg)	Control SHR	~200	-	[11]
CRISPR-AGT SHR	~140	↓ ~30%	[11]	
Circulating AGT (ng/mL)	Control SHR	~1200	-	[11]
CRISPR-AGT SHR	~840	↓ ~30%	[11]	

SHR: Spontaneously Hypertensive Rat.

Visualizations Angiotensin II Signaling Pathway via AT1 Receptor



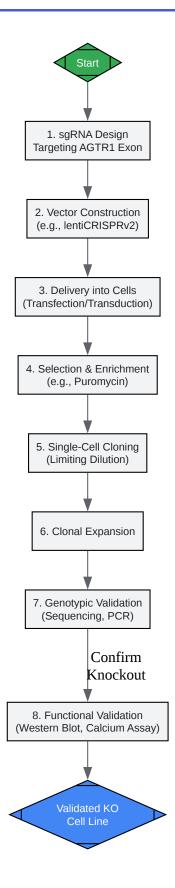


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Caption: Canonical Angiotensin II signaling cascade via the AT1 receptor.

CRISPR-Cas9 Workflow for AGTR1 Knockout





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Caption: Experimental workflow for generating an AGTR1 knockout cell line.



Detailed Experimental Protocols Protocol: Generation of an AGTR1 Knockout Human Cell Line (e.g., HEK293T) using CRISPR-Cas9

This protocol outlines the steps for creating a stable cell line with a functional knockout of the Angiotensin II Type 1 Receptor (AGTR1) gene.

Materials:

- HEK293T cells (or other cell line of interest)
- lentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one vector
- AGTR1-targeting sgRNA sequences (designed using tools like Benchling or CHOPCHOP)
- Stbl3 competent E. coli
- Plasmid purification kits
- Lipofectamine 3000 or other transfection reagent
- DMEM high-glucose medium, 10% FBS, 1% Penicillin-Streptomycin
- Puromycin
- Phosphate-Buffered Saline (PBS)
- DNA extraction kit
- PCR reagents and primers flanking the sgRNA target site
- Primary antibody against AT1R (for Western Blot)
- Secondary antibody (HRP-conjugated)
- ECL substrate
- 96-well and 6-well culture plates



Methodology:

Step 1: sgRNA Design and Cloning into CRISPR Vector[7]

- Design two to three sgRNAs targeting an early exon of the human AGTR1 gene to maximize the chance of creating a loss-of-function mutation.
- Synthesize complementary DNA oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (digested with BsmBI).
- Anneal the oligos and ligate them into the digested and dephosphorylated lentiCRISPRv2 plasmid.
- Transform the ligation product into Stbl3 competent E. coli.
- Select positive colonies, grow overnight cultures, and purify the plasmid DNA.
- Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Step 2: Transfection of Cells

- One day before transfection, seed 250,000 HEK293T cells per well in a 6-well plate. Cells should be ~70-80% confluent at the time of transfection.
- Transfect the cells with 2.5 μg of the validated lentiCRISPRv2-AGTR1-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
- Incubate the cells for 48-72 hours post-transfection.

Step 3: Selection of Edited Cells

- Determine the optimal puromycin concentration for your cell line by performing a kill curve (typically 1-2 μg/mL for HEK293T).
- 48 hours post-transfection, split the cells into a new plate and begin selection by adding media containing the determined concentration of puromycin.



Replace the selection media every 2-3 days. Continue selection for 7-10 days until all non-transfected control cells have died. The remaining cells form a polyclonal population of edited cells.

Step 4: Single-Cell Cloning by Limiting Dilution[17]

- Trypsinize the puromycin-resistant polyclonal population and perform a cell count.
- Dilute the cell suspension to a final concentration of 10 cells/mL in complete media.
- Dispense 100 μ L of the cell suspension into each well of a 96-well plate. This corresponds to a statistical average of 1 cell per well.[17]
- Incubate the plates for 2-3 weeks, monitoring for colony formation. Wells with a single colony likely originated from a single cell.
- When colonies are visible (~50% confluent), trypsinize and expand them into larger wells (e.g., 24-well plates).

Step 5: Validation of AGTR1 Knockout

- A. Genotypic Validation (Sanger Sequencing):
- Extract genomic DNA from each expanded clonal population.
- Perform PCR using primers that flank the sgRNA target site in the AGTR1 gene.
- Purify the PCR product and send it for Sanger sequencing.
- Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which indicates successful indel formation. A homozygous knockout will show a clean but shifted sequence.
- B. Functional Validation (Western Blot):
- Lyse cells from the validated knockout clones and a wild-type control.
- Quantify total protein concentration using a BCA assay.



- Separate 20-30 μg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the AT1 receptor, followed by an HRP-conjugated secondary antibody.
- Visualize the bands using an ECL substrate. A successful knockout clone will show a complete absence of the AT1R protein band compared to the wild-type control.

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